![molecular formula C8H8ClFO B13607022 (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol](/img/structure/B13607022.png)
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol may involve catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Types of Reactions:
Oxidation: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
- ®-1-(4-Chloro-2-fluorophenyl)ethanone (oxidation product)
- Various substituted phenyl derivatives (substitution products)
Scientific Research Applications
®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- ®-1-(4-Chloro-2-fluorophenyl)ethanone
- ®-1-(4-Chloro-2-fluorophenyl)ethanamine
- ®-1-(4-Chloro-2-fluorophenyl)ethanoic acid
Comparison: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its chiral alcohol functional group, which imparts distinct chemical reactivity and potential biological activity compared to its ketone, amine, and acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which significantly influences its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). For instance, one study reported the MIC values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) as follows:
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | 25.9 | S. aureus |
This compound | 12.9 | MRSA |
This indicates that the compound exhibits both bacteriostatic and bactericidal properties, as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, confirming its effectiveness in killing bacteria rather than merely inhibiting their growth .
Anticancer Potential
The anticancer activity of this compound has also been explored. Various derivatives of similar compounds have been evaluated for their cytotoxic effects on cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that certain analogs exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 34 µM to 75 µM against HeLa and MCF-7 cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-Chloro-N-(5-aryl... | HeLa | 34 |
4-Chloro-N-(5-aryl... | MCF-7 | 59 |
These findings suggest that modifications in the phenyl ring can enhance anticancer activity through increased interaction with cellular targets .
The mechanisms by which this compound exerts its biological effects involve several pathways:
Antimicrobial Mechanism:
- The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anticancer Mechanism:
- The cytotoxic effects are likely mediated through apoptosis induction in cancer cells, potentially via the activation of caspases or inhibition of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the specific positions and types of substituents on the phenyl ring. For instance:
- The presence of halogen atoms such as chlorine and fluorine enhances lipophilicity, which can improve membrane permeability and bioavailability.
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
InChI Key |
SFYMSCDTIQQNLH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.